molecular formula C20H23ClN2O4 B12404098 Chlorpheniramine-d4 Maleate Salt

Chlorpheniramine-d4 Maleate Salt

Cat. No.: B12404098
M. Wt: 394.9 g/mol
InChI Key: DBAKFASWICGISY-KUHGFLGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpheniramine-d4 (maleate) is a deuterated form of chlorpheniramine maleate, a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of chlorpheniramine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chlorpheniramine-d4 (maleate) involves several steps:

Industrial Production Methods

The industrial production of chlorpheniramine-d4 (maleate) follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and an overall weight yield of about 160% .

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine-d4 (maleate) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized metabolites.

    Reduction: Reduction reactions can produce reduced forms of the compound.

    Substitution: Common in the presence of nucleophiles, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Requires nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of chlorpheniramine, which are often studied for their pharmacological properties .

Scientific Research Applications

Chlorpheniramine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

Chlorpheniramine-d4 (maleate) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpheniramine-d4 (maleate) is unique due to its deuterated form, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of chlorpheniramine. Its stable isotope labeling provides more accurate and reliable data in various analytical applications .

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

394.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2;

InChI Key

DBAKFASWICGISY-KUHGFLGISA-N

Isomeric SMILES

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.